2-Bromo-4-(3-cyanophenyl)-1-butene
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Overview
Description
2-Bromo-4-(3-cyanophenyl)-1-butene is an organic compound that features a bromine atom, a cyanophenyl group, and a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-cyanophenyl)-1-butene typically involves the bromination of a precursor compound followed by the introduction of the cyanophenyl group. One common method involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3-cyanophenyl)-1-butene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens like chlorine or bromine in solvents such as dichloromethane.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of 2-hydroxy-4-(3-cyanophenyl)-1-butene.
Addition: Formation of 2,3-dibromo-4-(3-cyanophenyl)-1-butene.
Oxidation: Formation of 2-bromo-4-(3-cyanophenyl)-1,2-epoxybutane.
Reduction: Formation of 2-bromo-4-(3-cyanophenyl)butane.
Scientific Research Applications
2-Bromo-4-(3-cyanophenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-cyanophenyl)-1-butene involves its interaction with various molecular targets. The bromine atom and the cyanophenyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(4-cyanophenyl)-1-butene
- 2-Bromo-4-(2-cyanophenyl)-1-butene
- 2-Bromo-4-(3-nitrophenyl)-1-butene
Uniqueness
2-Bromo-4-(3-cyanophenyl)-1-butene is unique due to the position of the cyanophenyl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-(3-bromobut-3-enyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-9(12)5-6-10-3-2-4-11(7-10)8-13/h2-4,7H,1,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYITYNQHCRQMQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641140 |
Source
|
Record name | 3-(3-Bromobut-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-72-8 |
Source
|
Record name | 3-(3-Bromo-3-buten-1-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Bromobut-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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